Dibenzyl terephthalate

Description

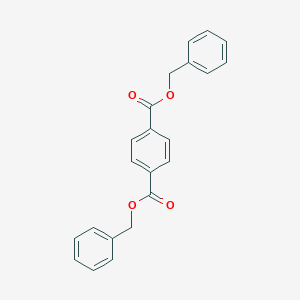

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGFEQWCMAADJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173600 | |

| Record name | Dibenzyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19851-61-7 | |

| Record name | 1,4-Bis(phenylmethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19851-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019851617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzyl Terephthalate: A Comprehensive Technical Guide

CAS Number: 19851-61-7

This guide provides an in-depth technical overview of Dibenzyl terephthalate (B1205515), a significant chemical compound in polymer science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Dibenzyl terephthalate is a diester of terephthalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure, consisting of a central terephthalate core with two benzyl ester groups, imparts specific physical and chemical characteristics.[1][2]

Identifiers and Molecular Characteristics

| Property | Value |

| CAS Number | 19851-61-7 |

| Molecular Formula | C22H18O4[2][3][4] |

| Molecular Weight | 346.38 g/mol [3][4][5] |

| IUPAC Name | dibenzyl benzene-1,4-dicarboxylate[6] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[2] |

Physical Properties

| Property | Value |

| Melting Point | 95-99°C[2][3][4] |

| Boiling Point | 441.12°C (estimate)[3][4] |

| Density | 1.1637 g/cm³ (estimate)[3][4] |

| Appearance | Off-White to Pale Yellow Solid[3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly).[2][3][4] |

Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the carbonyl (C=O) and ether (C-O) bonds of the ester groups.[2] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.[7]

Synthesis of this compound

This compound can be synthesized through several routes, most notably via direct esterification or transesterification. A particularly relevant method involves the chemical recycling of polyethylene (B3416737) terephthalate (PET).

Experimental Protocol: Synthesis from PET via Transesterification

This method demonstrates the depolymerization of PET using benzyl alcohol.[7]

Materials:

-

Polyethylene terephthalate (PET) plastic (e.g., from beverage bottles)

-

Benzyl alcohol

-

Catalyst (e.g., zinc acetate)[2]

-

Reflux apparatus

Procedure:

-

Clean and shred the PET plastic into small pieces.

-

In a round-bottom flask, combine the shredded PET with an excess of benzyl alcohol.

-

Add a catalytic amount of zinc acetate.

-

Heat the mixture to reflux (approximately 145°C) with constant stirring.[2]

-

Maintain the reflux for a period of 20 to 28 hours to ensure complete depolymerization.[2]

-

After cooling, the product, this compound, can be isolated and purified through recrystallization or column chromatography.

-

Characterization of the final product is confirmed using techniques such as melting point determination, Thin-Layer Chromatography (TLC), IR, and NMR spectroscopy.[7]

Experimental Protocol: Synthesis from Terephthaloyl Chloride

An alternative laboratory synthesis involves the reaction of terephthaloyl chloride with benzyl alcohol.[7]

Materials:

-

Terephthaloyl chloride

-

Benzyl alcohol

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct

Procedure:

-

Dissolve terephthaloyl chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Slowly add a stoichiometric amount of benzyl alcohol to the solution.

-

Add the base dropwise to the reaction mixture to scavenge the hydrochloric acid that is formed.

-

Stir the reaction at room temperature until completion, which can be monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent.

Key Chemical Reactions and Pathways

This compound, as an ester, undergoes typical reactions such as hydrolysis and transesterification.

-

Hydrolysis: In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back to terephthalic acid and benzyl alcohol.[1]

-

Transesterification: It can react with other alcohols to form different terephthalate esters, a reaction that is fundamental to its role in polymer chemistry.[1]

Below is a diagram illustrating the synthesis of this compound from PET.

Caption: Synthesis of this compound from PET.

Applications and Relevance

This compound has several important applications, primarily in the field of polymer chemistry.

-

Chemical Recycling of PET: It is a key intermediate in the chemical recycling of PET waste, converting it into a valuable chemical feedstock.[1][2] This contributes to a more sustainable and circular economy for plastics.

-

Plasticizer: It has been investigated as a plasticizer in rubber formulations, where it can improve mechanical properties.[2]

-

Monomer for Polyester Synthesis: this compound can serve as a monomer in the production of various polyesters.[1]

-

Flame Retardants: Its incorporation into materials can enhance their flame resistance.[2]

-

Synthesis of Natural Products: It is used in the laboratory synthesis of Pharacine, a natural p-cyclophane.[3][4]

While direct applications in drug development are not widely documented, its role as a building block in organic synthesis and its properties as a plasticizer could be of interest in the formulation of drug delivery systems or medical devices. The biocompatibility and degradation products (terephthalic acid and benzyl alcohol) would be critical considerations for any such application.

References

- 1. Buy this compound | 19851-61-7 [smolecule.com]

- 2. Buy this compound (EVT-308103) | 19851-61-7 [evitachem.com]

- 3. This compound CAS#: 19851-61-7 [m.chemicalbook.com]

- 4. This compound | 19851-61-7 [chemicalbook.com]

- 5. This compound | CAS 19851-61-7 | LGC Standards [lgcstandards.com]

- 6. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester | C22H18O4 | CID 88280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Solubility of Dibenzyl Terephthalate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl terephthalate (B1205515) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, inferred solubility profiles based on structurally related compounds, and detailed experimental protocols to enable researchers to determine precise solubility data.

Introduction to Dibenzyl Terephthalate

This compound is a diester of terephthalic acid and benzyl (B1604629) alcohol, with the chemical formula C₂₂H₁₈O₄. It is a white to off-white solid crystalline powder. Its structure, featuring two benzyl groups, imparts a significant degree of aromatic and non-polar character, which governs its solubility in various organic solvents. Understanding its solubility is critical for its synthesis, purification, formulation, and various industrial applications.

Inferred Solubility Profile

While specific quantitative solubility data for this compound is scarce, its solubility behavior can be inferred from the known properties of its parent molecule, terephthalic acid, and its structural analogue, dimethyl terephthalate.

Qualitative Solubility:

-

Soluble in: General sources indicate that this compound is soluble in organic solvents like ethanol (B145695) and ether.[1]

-

Slightly Soluble in: It is reported to be slightly soluble in chloroform (B151607) and ethyl acetate.

-

Recrystallization Solvent: The use of methanol (B129727) for the recrystallization of this compound during its synthesis suggests that it has moderate solubility in hot methanol and lower solubility in cold methanol, a key principle for effective purification.

Inference from Related Compounds:

-

Terephthalic Acid (TPA): TPA, the precursor to this compound, exhibits very low solubility in water and most organic solvents due to its strong intermolecular hydrogen bonding.[2][3] The esterification of TPA to form this compound breaks this hydrogen bonding network, leading to significantly increased solubility in organic solvents.

-

Dimethyl Terephthalate (DMT): DMT is more soluble than TPA in organic solvents. Given that this compound has larger, more non-polar benzyl groups compared to the methyl groups of DMT, it is expected to have a different solubility profile. It will likely show enhanced solubility in less polar organic solvents compared to DMT.

Based on these inferences, a qualitative solubility profile in a range of common organic solvents is presented in the table below. It is important to note that these are expected trends and should be confirmed by experimental determination.

Quantitative Solubility Data (Hypothetical)

As no specific quantitative data was found in the literature, the following table is a hypothetical representation of how experimentally determined solubility data for this compound could be presented. This table is for illustrative purposes only and is intended to serve as a template for researchers to populate with their own data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| 50 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods such as the Isothermal Saturation Method and the Gravimetric Method are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Sealed vials or flasks

-

Magnetic stirrer and stir bars (optional)

-

Analytical balance

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

-

Analysis: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method with a proper calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration of the diluted sample, the dilution factor, and the density of the solvent if necessary.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus:

-

Thermostatic shaker or water bath

-

Sealed vials or flasks

-

Analytical balance

-

Pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method.

-

Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or a well-ventilated area. The use of a rotary evaporator can expedite this process.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (m.p. ~98-99°C) to remove any residual solvent. Dry to a constant weight.

-

Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and solid minus the initial mass of the empty dish. The solubility can then be expressed as mass per volume of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.

References

Dibenzyl terephthalate melting point and thermal stability

An In-depth Technical Guide on the Melting Point and Thermal Stability of Dibenzyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the physicochemical properties of dibenzyl terephthalate, with a specific focus on its melting point and thermal stability. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize or are investigating this compound.

Physicochemical Properties of this compound

This compound (CAS No. 19851-61-7) is a diester formed from terephthalic acid and benzyl (B1604629) alcohol, with the chemical formula C₂₂H₁₈O₄.[1][2] Its molecular structure, featuring two benzyl groups attached to a central terephthalate moiety, contributes significantly to its physical properties, including its melting point and high thermal stability.[1][3] This compound is noted for its applications in polymer chemistry, particularly as a key product in the chemical recycling of polyethylene (B3416737) terephthalate (PET) waste.[1][3]

Quantitative Data Summary

The key physical and thermal properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₂H₁₈O₄ | [1][4] |

| Molecular Weight | 346.38 g/mol | [4][5] |

| CAS Number | 19851-61-7 | [1][4] |

| Melting Point | 95-97°C | [4][5][6] |

| 98-99°C | [3][7] | |

| Boiling Point | 500°C at 760 mmHg | [6] |

| 441.12°C (rough estimate) | [4][5] | |

| Appearance | Off-White to Pale Yellow Solid | [5][6] |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). Insoluble in water. | [3][5][6] |

Thermal Stability Analysis

This compound exhibits high thermal stability, a characteristic that makes it suitable for high-temperature applications.[3] Its degradation process produces aromatic char residues that possess enhanced thermal stability, allowing the material to maintain structural integrity at temperatures exceeding 350°C.[1] This behavior is advantageous in processes like polymerization, where it serves as a monomer for producing polyester (B1180765) resins at temperatures ranging from 200-250°C.[1] The thermal stability of materials like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is not extensively published. However, standard methodologies for compounds of this nature can be applied. The following protocols are based on established procedures for thermal analysis of organic esters and polymers.[8][9]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a primary technique for determining the melting point and other thermal transitions of a material.[10][11]

-

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

-

DSC Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently above the expected melting point (e.g., 150°C).

-

Heating Rate: A standard heating rate of 10°C/min is typically used.[8]

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[8]

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell. Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point (Tm) is determined from the resulting DSC curve. It is typically identified as the peak temperature of the endothermic melting event.[11] The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[9][12]

-

Instrumentation: A Thermogravimetric Analyzer.

-

Sample Preparation: Weigh 5-10 mg of the this compound sample directly into a TGA crucible (typically alumina (B75360) or platinum).

-

TGA Parameters:

-

Data Acquisition: Load the sample crucible into the TGA furnace. Start the temperature program and continuously record the sample's mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature to generate a TGA curve. The onset of decomposition (Tonset) and the temperature of maximum weight loss (Tmax), determined from the derivative of the TGA curve (DTG curve), are key indicators of thermal stability.[8][9]

Visualization of Experimental Workflow

The logical flow for the characterization of this compound, from synthesis to thermal analysis, is illustrated below.

Caption: Workflow for this compound Characterization.

References

- 1. Buy this compound | 19851-61-7 [smolecule.com]

- 2. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester | C22H18O4 | CID 88280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-308103) | 19851-61-7 [evitachem.com]

- 4. This compound CAS#: 19851-61-7 [m.chemicalbook.com]

- 5. Dibenzylterephthalate , 95%+ , 19851-61-7 - CookeChem [cookechem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. benchchem.com [benchchem.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

An In-depth Technical Guide to Dibenzyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzyl terephthalate (B1205515), a significant diester compound. The document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in polymer chemistry and sustainable materials science.

Chemical Identity and Structure

Dibenzyl terephthalate is a diester formed from terephthalic acid and two benzyl (B1604629) alcohol molecules.[1] Its structure features a central para-substituted benzene (B151609) ring symmetrically esterified with two benzyl groups.[2] This molecular architecture, particularly the benzyl ester linkages, enhances its solubility in organic solvents compared to aliphatic terephthalate esters.[2]

The systematic IUPAC name for this compound is dibenzyl benzene-1,4-dicarboxylate or 1,4-benzenedicarboxylic acid, bis(phenylmethyl) ester .[2][3] It is identified by the CAS Registry Number 19851-61-7.[2]

Physicochemical Properties

This compound is an off-white to pale yellow solid at room temperature.[4] Its properties are crucial for its applications, particularly its high thermal stability, which makes it suitable for high-temperature processes.[2] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | dibenzyl benzene-1,4-dicarboxylate | [2][3] |

| Synonyms | 1,4-Benzenedicarboxylic Acid, Bis(phenylmethyl) Ester | [2] |

| CAS Number | 19851-61-7 | [2][5] |

| Molecular Formula | C₂₂H₁₈O₄ | [2][5] |

| Molecular Weight | 346.38 g/mol | [2][5] |

| Melting Point | 95-99°C | [2][4][5] |

| Boiling Point | ~441.12°C (estimated) | [5][6] |

| Density | ~1.16-1.208 g/cm³ (estimated) | [4][5] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297), ethanol, ether; Insoluble in water. | [2][4][6] |

| XLogP3 | 5.3 (indicating high hydrophobicity) | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, most notably through the chemical recycling of polyethylene (B3416737) terephthalate (PET) or by direct esterification. These methods are detailed below.

This protocol describes the depolymerization of PET using benzyl alcohol, a process significant for chemical recycling.[7][8] The reaction employs a zinc acetate catalyst to facilitate the transesterification at atmospheric pressure.[7][8]

Experimental Protocol:

-

Place 3.0 g of PET, cut into approximately 0.25 in. x 0.25 in. squares, into a 100-mL round-bottom flask.[8]

-

Add a Teflon-coated stir bar, 30 mL of benzyl alcohol, and 0.6 g of zinc acetate to the flask.[8]

-

Attach a water-cooled condenser and reflux the stirred mixture for 24 hours.[8] The reaction is typically conducted at approximately 145°C.[1][2]

-

After reflux, wash the product mixture with 100 mL of distilled water and decant the water.[8]

-

Add 50 mL of methanol (B129727) to the product mixture and cool it in an ice bath to induce crystallization.[8]

-

Collect the resulting white crystals of crude this compound by suction filtration.[8]

-

The product can be further purified by recrystallization from methanol.[1] Characterization is typically performed using FTIR and NMR spectroscopy to confirm the structure.[1][2]

An alternative synthesis route involves the reaction of terephthaloyl chloride with benzyl alcohol.[7][8]

Experimental Protocol:

-

To a test tube containing 2.5 g of terephthaloyl chloride, add 10 mL of benzyl alcohol followed by 2 mL of pyridine.[8]

-

Place the mixture in a hot water bath maintained at 85°C for 15 minutes, stirring intermittently.[8]

-

Cool the product mixture to room temperature.[8]

-

Add 10–20 mL of methanol to the test tube and cool the contents in an ice bath to precipitate the product.[8]

-

Collect the crude product by suction filtration.[8] The purification and characterization steps are identical to those described in Method 1.[8]

Synthesis Workflow Diagram

Caption: Synthesis pathways for this compound.

Applications and Mechanisms of Action

The primary utility of this compound lies in polymer and materials science, with emerging relevance in sustainable chemistry.

-

Monomer for Polymer Synthesis: It serves as a monomer in the production of polyesters.[1][2] The benzyl ester groups can enhance reactivity compared to conventional terephthalic acid derivatives during polymerization.[1]

-

Chemical Recycling of PET: A key application is its role as an intermediate in the chemical recycling of PET waste.[1][7] The depolymerization of PET to this compound allows for the recovery of valuable monomers from plastic waste, contributing to a circular economy.[1][2]

-

Plasticizers and Additives: It has been investigated as a plasticizer in rubber formulations and as a functional additive in advanced materials.[1][2] Its incorporation can improve thermal stability, crystallinity, and mechanical properties such as tensile strength in polymer systems.[1]

-

Precursor for Fine Chemicals: this compound is used in the laboratory synthesis of Pharacine, a natural p-cyclophane.[5][6][9]

In the context of drug development, the parent compound does not have a described signaling pathway or direct therapeutic use. However, isotopically labeled versions, such as Dibenzyl Phthalate-d4, are utilized as internal standards or tracers for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[10]

References

- 1. Buy this compound | 19851-61-7 [smolecule.com]

- 2. Buy this compound (EVT-308103) | 19851-61-7 [evitachem.com]

- 3. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester | C22H18O4 | CID 88280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 19851-61-7 [m.chemicalbook.com]

- 6. Dibenzylterephthalate , 95%+ , 19851-61-7 - CookeChem [cookechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | 19851-61-7 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dibenzyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of Dibenzyl terephthalate, focusing on its chemical and physical properties, experimental protocols for its synthesis, and its current applications. The information is tailored for professionals in research and development.

Core Properties of this compound

This compound is a diester formed from terephthalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure consists of a central terephthalate moiety with two benzyl groups attached via ester linkages.[1] This structure dictates its physical properties, such as its high thermal stability and solubility in organic solvents.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 346.38 g/mol | [3] |

| 346.4 g/mol | [1][2][4] | |

| Molecular Formula | C₂₂H₁₈O₄ | [1][2][4] |

| CAS Number | 19851-61-7 | [1][2] |

| Melting Point | 98-99 °C | [2][5] |

| 95-97 °C | [3] | |

| Boiling Point | 441.12 °C (estimate) | [3] |

| Density | 1.1637 (estimate) | [3] |

| IUPAC Name | dibenzyl benzene-1,4-dicarboxylate | [1][2][4] |

Experimental Protocol: Synthesis from PET

A prevalent method for synthesizing this compound is through the chemical recycling of polyethylene (B3416737) terephthalate (PET), a common plastic. This process involves the depolymerization of PET via transesterification with benzyl alcohol.[6][7]

Methodology

Objective: To synthesize this compound by depolymerizing PET waste.

Materials:

-

Polyethylene terephthalate (PET) waste (e.g., from beverage bottles)

-

Benzyl alcohol

-

Zinc acetate (B1210297) (catalyst)[5]

Procedure:

-

Reaction Setup: PET waste is refluxed in benzyl alcohol. A common reaction condition involves heating at a temperature range of 145-150°C.[1][5]

-

Catalysis: Zinc acetate is added to the mixture to catalyze the transesterification reaction.[1][5]

-

Reaction Time: The reaction is typically allowed to proceed for 20 to 28 hours to achieve high conversion rates.[1][5] During this time, the PET polymer chains are broken down and react with benzyl alcohol to form this compound.

-

Purification: After the reaction is complete, the resulting product is purified. A standard method is recrystallization from methanol.[1][5] This step removes unreacted benzyl alcohol and other impurities.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including:

-

Melting Point Determination: A sharp melting point around 98-99°C indicates a high degree of purity.[2][5]

-

Spectroscopy: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the presence of the correct functional groups and the overall molecular structure.[2][5][6]

-

Chromatography: Thin-layer chromatography (TLC) can be used to assess the purity of the product.[5][6]

-

Workflow and Characterization Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound from PET and its subsequent characterization.

Caption: Workflow for Synthesis and Characterization.

Applications in Research and Development

This compound serves as a valuable compound in several areas of chemical and material science.

-

Polymer Chemistry: It is a monomer used in the synthesis of various polyesters and can act as a chain extender to enhance the molecular weight and mechanical properties of polyester (B1180765) systems.[1]

-

Chemical Recycling: Its synthesis from PET waste is a cornerstone of chemical recycling infrastructures, converting plastic waste into valuable chemical feedstock.[1]

-

Additive for Advanced Materials: It can be used as a functional additive, typically in concentrations of 2-15% by weight, to improve the thermal stability and processing characteristics of polymer matrices.[1]

-

Pharmaceutical Research: While direct applications in drug development are not widespread, it is utilized in the synthesis of other molecules. For instance, it is a precursor for Pharacine, a natural p-cyclophane.[3][8] The broader class of phthalates and esters are also investigated for roles in drug formulation and as plasticizers. Deuterium-labeled versions of related compounds are used as tracers and internal standards in quantitative analysis during drug development.[9]

References

- 1. Buy this compound | 19851-61-7 [smolecule.com]

- 2. Buy this compound (EVT-308103) | 19851-61-7 [evitachem.com]

- 3. This compound CAS#: 19851-61-7 [m.chemicalbook.com]

- 4. 1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester | C22H18O4 | CID 88280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 19851-61-7 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Synthesis of Dibenzyl Terephthalate from Terephthalic Acid and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl terephthalate (B1205515), a key intermediate in various chemical processes. The document details the prevalent synthetic routes originating from terephthalic acid and benzyl (B1604629) alcohol, offering in-depth experimental protocols, comparative data on reaction parameters, and purification methodologies.

Introduction to Dibenzyl Terephthalate Synthesis

This compound is a diester of terephthalic acid and benzyl alcohol. Its synthesis is primarily achieved through two main pathways: the direct esterification of terephthalic acid with benzyl alcohol and the transesterification of polyethylene (B3416737) terephthalate (PET) with benzyl alcohol. The selection of the synthesis route often depends on the availability of starting materials, desired product purity, and scalability of the process.

Reaction Pathways and Mechanisms

The fundamental chemical transformation in the synthesis of this compound involves the formation of two ester linkages between a central terephthaloyl core and two benzyl groups.

Direct Esterification Pathway

The direct esterification of terephthalic acid with benzyl alcohol is an acid-catalyzed equilibrium reaction. To drive the reaction toward the product side, an excess of benzyl alcohol is often used, and the water formed as a byproduct is typically removed.

Caption: Reaction scheme for the direct esterification of terephthalic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via direct esterification and transesterification.

Direct Esterification of Terephthalic Acid with Benzyl Alcohol

This method involves the direct reaction of the two primary reactants in the presence of an acid catalyst.

Materials:

-

Terephthalic acid

-

Benzyl alcohol

-

Sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Methanol (B129727) (for recrystallization)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with terephthalic acid and an excess of benzyl alcohol. The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.

-

Heating: The mixture is heated to reflux, with the temperature maintained at the boiling point of benzyl alcohol. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol can be removed under reduced pressure.

-

Neutralization and Extraction: The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[1][2]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[1][2]

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent like methanol.[3]

Transesterification from Polyethylene Terephthalate (PET)

This approach utilizes PET as a starting material, offering a method for chemical recycling.

Materials:

-

Polyethylene terephthalate (PET) flakes

-

Benzyl alcohol

-

Zinc acetate (B1210297) (catalyst)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: PET flakes, benzyl alcohol, and zinc acetate are combined in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Heating: The mixture is heated to a temperature of 145-150°C and refluxed for 20-28 hours.[3]

-

Isolation: After the reaction, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from methanol to obtain pure this compound.[3]

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize the quantitative data for the different synthesis methods.

Table 1: Direct Esterification of Terephthalic Acid

| Catalyst | Reactant Molar Ratio (Terephthalic Acid:Benzyl Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Sulfuric Acid | 1:10 (approx.) | Reflux | Not Specified | Not Specified |

| p-Toluenesulfonic acid | Not Specified | Reflux | Not Specified | Not Specified |

Note: Detailed quantitative data for the direct esterification of terephthalic acid with benzyl alcohol is limited in the reviewed literature.

Table 2: Transesterification from Polyethylene Terephthalate (PET)

| Catalyst | PET to Benzyl Alcohol Ratio (w/v) | Temperature (°C) | Reaction Time (hours) | Conversion (%) |

| Zinc Acetate | Not Specified | 145-150 | 20-28 | 83-99[3] |

Purification and Characterization

The purity of the final product is crucial for its intended applications.

Table 3: Purification of this compound

| Purification Method | Solvent | Typical Purity Achieved |

| Recrystallization | Methanol | High |

| Alkaline Wash | Dichloromethane or Ethyl Acetate | 90-97% (for analogous diethyl terephthalate)[1] |

The purified this compound can be characterized by various analytical techniques, including:

-

Melting Point: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ester).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Fundamental Reactions of Dibenzyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental reactions of Dibenzyl terephthalate (B1205515) (DBT), a significant compound in polymer chemistry and a potential building block in organic synthesis. This document details the primary reactions: synthesis, hydrolysis, transesterification, and reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to support research and development activities.

Synthesis of Dibenzyl Terephthalate

This compound can be synthesized through several routes, most notably through the transesterification of polyethylene (B3416737) terephthalate (PET) and the reaction of terephthaloyl chloride with benzyl (B1604629) alcohol.

Synthesis from Polyethylene Terephthalate (PET)

This method represents a valuable chemical recycling process for PET waste. The transesterification of PET with benzyl alcohol in the presence of a catalyst yields this compound.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine shredded PET plastic, benzyl alcohol, and a catalytic amount of zinc acetate.[1]

-

Reaction Conditions: Heat the mixture to reflux at approximately 145-150°C.[1] The reaction time can vary from 20 to 28 hours to achieve a high conversion.[1]

-

Work-up and Purification: After cooling, the excess benzyl alcohol is removed. The crude product is then purified by recrystallization from methanol (B129727) to yield white crystals of this compound.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Zinc Acetate | [1] |

| Temperature | 145-150 °C | [1] |

| Reaction Time | 20-28 hours | [1] |

| Yield | Moderate | [2] |

Logical Workflow for Synthesis from PET:

Experimental workflow for the synthesis of this compound from PET.

Synthesis from Terephthaloyl Chloride

A more direct laboratory-scale synthesis involves the reaction of terephthaloyl chloride with benzyl alcohol.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve terephthaloyl chloride in a suitable anhydrous solvent (e.g., toluene) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

-

Addition of Reagents: Cool the solution in an ice bath. Add a solution of benzyl alcohol and a base (e.g., pyridine (B92270) or triethylamine) in the same solvent dropwise to the terephthaloyl chloride solution.

-

Reaction and Work-up: Allow the reaction to proceed to completion. The resulting mixture is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Terephthaloyl Chloride, Benzyl Alcohol | [1] |

| Base | Pyridine or Triethylamine | General Knowledge |

| Solvent | Toluene | General Knowledge |

| Yield | High | General Knowledge |

Reaction Pathway for Synthesis from Terephthaloyl Chloride:

Synthesis of this compound from terephthaloyl chloride.

Hydrolysis of this compound

As an ester, this compound can undergo hydrolysis to yield terephthalic acid and benzyl alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Experimental Protocol:

-

Reaction Setup: Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).

-

Reaction Conditions: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). Heat the mixture to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the terephthalic acid.

-

Isolation of Products: The terephthalic acid can be collected by filtration. The benzyl alcohol can be extracted from the aqueous filtrate with an organic solvent.

Quantitative Data (for analogous esters):

| Parameter | Value | Reference |

| Catalyst | NaOH | [3] |

| Kinetics | Second-order | [3] |

| Activation Energy (Ea) for PET Hydrolysis | 63 kJ/mol | [4] |

Mechanism of Base-Catalyzed Hydrolysis:

References

The Emergence of Dibenzyl Terephthalate in Polymer Chemistry: A Technical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl terephthalate (B1205515) (DBT), a diester of terephthalic acid and benzyl (B1604629) alcohol, has carved a significant niche in the landscape of polymer chemistry. While not as commercially ubiquitous as its polyester (B1180765) counterpart, polyethylene (B3416737) terephthalate (PET), the scientific journey of DBT is intrinsically linked to the development and, more importantly, the sustainable lifecycle of PET. Initially investigated as a model compound to unravel the complexities of esterification and transesterification reactions, DBT has emerged as a crucial intermediate in the chemical recycling of PET waste, offering a pathway to a circular economy for plastics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of dibenzyl terephthalate, along with an exploration of its role in polymer synthesis.

Historical Context and Discovery

The story of this compound is a chapter that follows the main narrative of polyethylene terephthalate. PET was first patented in 1941 by John Rex Whinfield and James Tennant Dickson, heralding the age of polyesters. However, the significance of this compound came to light much later, primarily between the 1980s and the 2000s, driven by the growing need for effective PET recycling methods. Researchers identified that benzyl alcohol could serve as a transesterification agent to break down the long polymer chains of PET into soluble terephthalate units, with this compound being a key product of this depolymerization. This discovery positioned DBT not as a primary monomer for large-scale polymer production, but as a valuable chemical intermediate in the burgeoning field of plastics recycling and upcycling.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and material science.

| Property | Value | Reference |

| IUPAC Name | dibenzyl benzene-1,4-dicarboxylate | |

| Molecular Formula | C₂₂H₁₈O₄ | |

| Molecular Weight | 346.38 g/mol | |

| CAS Number | 19851-61-7 | |

| Melting Point | 98-99 °C | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many organic solvents, insoluble in water. |

Synthesis of this compound: Experimental Protocols

There are three primary methods for the synthesis of this compound, each with its own set of advantages and applications.

Direct Esterification of Terephthalic Acid and Benzyl Alcohol

This method involves the direct reaction of terephthalic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine terephthalic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). Toluene (B28343) is used as the azeotropic solvent.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound.

References

The Role of Dibenzyl Terephthalate in Sustainable Chemistry: An In-depth Technical Guide

Introduction

In the global pursuit of a circular economy and sustainable chemical practices, the valorization of plastic waste has emerged as a critical area of research and development. Poly(ethylene terephthalate) (PET), a ubiquitous polymer in packaging and textiles, represents a significant waste stream. Chemical recycling of PET into value-added molecules offers a promising alternative to landfilling and incineration. Dibenzyl terephthalate (B1205515) (DBT), a diester derived from terephthalic acid and benzyl (B1604629) alcohol, is a key intermediate in this endeavor. This technical guide provides a comprehensive overview of the role of dibenzyl terephthalate in sustainable chemistry, detailing its synthesis from PET, its applications, and its environmental profile. This document is intended for researchers, scientists, and drug development professionals interested in sustainable chemical processes and materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in various chemical processes. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈O₄ | [1][2] |

| Molecular Weight | 346.38 g/mol | [1][2] |

| CAS Number | 19851-61-7 | [1][2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 95-97 °C | [1] |

| Boiling Point | 500 °C at 760 mmHg | [1] |

| Density | 1.208 g/cm³ | [1] |

| Vapor Pressure | 3.96E-10 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) | [1] |

Synthesis of this compound from Poly(ethylene terephthalate) Waste

The primary route to sustainably sourced this compound is through the chemical recycling of post-consumer PET. The most common method is glycolysis, a transesterification process where PET is depolymerized using an excess of an alcohol, in this case, benzyl alcohol, in the presence of a catalyst.

Experimental Protocol: Catalytic Glycolysis of PET

This protocol outlines a general laboratory procedure for the synthesis of this compound from PET waste. Optimization of reaction conditions is crucial to maximize yield and purity.

Materials:

-

Post-consumer PET flakes (cleaned and dried)

-

Benzyl alcohol

-

Zinc acetate (catalyst)

-

Methanol (B129727) (for purification)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask, combine post-consumer PET flakes, an excess of benzyl alcohol (e.g., a 1:5 mass ratio of PET to benzyl alcohol), and a catalytic amount of zinc acetate (e.g., 0.5% by weight of PET).

-

Depolymerization: Heat the mixture to reflux (approximately 205°C) with continuous stirring. The reaction time can vary from 2 to 8 hours, depending on the desired conversion rate. The progress of the reaction can be monitored by the dissolution of the PET flakes.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.

-

Purification: Separate the crude product by filtration. Wash the solid with methanol to remove excess benzyl alcohol and other impurities.

-

Recrystallization: For higher purity, recrystallize the this compound from a suitable solvent such as methanol or ethanol.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Yield: The yield of this compound can vary significantly depending on the reaction conditions, including the catalyst used, reaction time, temperature, and the ratio of reactants. While specific quantitative data for optimized processes are often proprietary, laboratory-scale syntheses have reported moderate to high yields. For instance, studies on the glycolysis of PET to its monomer, bis(2-hydroxyethyl) terephthalate (BHET), which is a related process, have achieved yields of up to 86.1% under optimized conditions (160°C, 80 min, 5 wt% catalyst, PET:EG = 1:5 molar ratio).[3]

Applications in Sustainable Chemistry

This compound serves as a versatile platform molecule with several applications in sustainable chemistry, contributing to the development of greener products and processes.

Monomer for Polyester Synthesis

DBT can be used as a monomer in the synthesis of new polyesters. Through polycondensation reactions with diols, it can form a variety of polyesters with tailored properties. This creates a closed-loop recycling system where PET waste is converted back into valuable polymers.

Caption: Polycondensation of this compound with a diol to form polyester.

Sustainable Plasticizer

Plasticizers are additives that increase the flexibility and durability of polymers. Many conventional plasticizers, such as certain phthalates, have raised environmental and health concerns. This compound is being investigated as a potentially safer and more sustainable alternative. Its performance as a plasticizer in polymers like PVC is an active area of research. While comprehensive comparative data is still emerging, related terephthalate plasticizers like DOTP (Dioctyl terephthalate) have shown comparable or even superior performance to traditional phthalates in terms of low volatility, high thermal stability, and better migration resistance.[4][5]

Intermediate in Chemical Synthesis

DBT can be hydrolyzed to produce high-purity terephthalic acid, a key building block for a wide range of chemicals and materials, including PET itself. This provides a pathway to "upcycle" PET waste into virgin-quality raw materials.

Environmental and Toxicological Profile

A critical aspect of any "sustainable" chemical is its environmental footprint and toxicological profile.

Biodegradability

Aquatic Toxicity

The ecotoxicity of this compound is an important consideration for its potential environmental impact. The following table summarizes available acute toxicity data.

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 309 | [7] |

| Water Flea (Daphnia magna) | 48 hours | EC50 | 4.9 | [7] |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (in this case, immobilization).

Based on these values, this compound exhibits moderate acute toxicity to aquatic organisms.

Endocrine Disruption Potential

Some phthalates have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems. Studies have investigated the estrogenic activity of this compound.

Signaling Pathway: Estrogen Receptor Activation

This compound has been shown to exhibit both estrogen agonist and antagonist properties in vitro.[8] As an agonist, it can mimic the natural hormone estradiol (B170435) (E2) by binding to and activating the estrogen receptor (ERα). This activation leads to a signaling cascade that can result in cellular proliferation. As an antagonist, it can block the binding of E2 to the receptor, thereby inhibiting its natural function.

Caption: Simplified diagram of estrogen receptor activation by this compound.

The finding that DBT can interact with the estrogen receptor suggests that its use as a replacement for other phthalates should be approached with caution and warrants further toxicological investigation.[8]

Experimental Workflows and Logical Relationships

Visualizing the processes involved in the synthesis and application of this compound can aid in understanding its role in a circular economy.

Workflow: From PET Waste to New Products

The following diagram illustrates the overall workflow for the chemical recycling of PET waste into new products using this compound as an intermediate.

Caption: Workflow for the chemical recycling of PET to new products via DBT.

Conclusion

This compound represents a promising molecule in the advancement of sustainable chemistry. Its synthesis from PET waste provides a clear pathway for the chemical recycling of a major plastic pollutant, contributing to a more circular economy. Its potential applications as a monomer for new polyesters and as a more sustainable plasticizer highlight its versatility. However, a comprehensive assessment of its environmental and toxicological profile is crucial for its widespread adoption. While it shows moderate aquatic toxicity, its potential for endocrine disruption warrants further investigation to ensure it does not become a "regrettable substitution" for other problematic plasticizers. Continued research into optimizing its synthesis, fully characterizing its performance in various applications, and thoroughly evaluating its long-term environmental and health impacts will be essential in determining the ultimate role of this compound in a sustainable future.

References

- 1. Silver formation [archive.nptel.ac.in]

- 2. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. oecd.org [oecd.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. fiber-yarn.com [fiber-yarn.com]

An In-depth Technical Guide to the Safety and Handling of Dibenzyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the supplier. While this guide is compiled with diligence, specific quantitative toxicological and ecological data for Dibenzyl terephthalate (B1205515) is limited in publicly available literature. Much of the hazard information is based on general chemical safety principles and data from structurally similar compounds.

Chemical Identification and Physicochemical Properties

Dibenzyl terephthalate is a diester of terephthalic acid and benzyl (B1604629) alcohol. It is primarily used in the synthesis of other organic compounds and as a plasticizer.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,4-Benzenedicarboxylic acid, 1,4-bis(phenylmethyl) ester; Benzyl terephthalate |

| CAS Number | 19851-61-7 |

| Molecular Formula | C22H18O4 |

| Molecular Weight | 346.38 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Physical State | Solid (Off-White to Pale Yellow) | [1] |

| Melting Point | 95-97°C | [1] |

| Boiling Point | 500°C at 760 mmHg | [1] |

| Flash Point | 252.6°C | [1] |

| Density | 1.208 g/cm³ | [1] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform and Ethyl Acetate. | [1] |

| Vapor Pressure | 3.96E-10 mmHg at 25°C | [1] |

Hazard Identification and Toxicological Summary

Table 3: Toxicological Data Summary

| Endpoint | Result | Citation |

| Acute Oral Toxicity | No data available | [2] |

| Acute Dermal Toxicity | No data available | [2] |

| Acute Inhalation Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | [2] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Ecological Information: Specific ecotoxicity data for this compound, including its effects on fish, daphnia, and algae, is largely unavailable.[2] Due to its insolubility in water, significant mobilization in aquatic environments may be limited. However, its persistence and bioaccumulation potential are unknown.[2] Proper disposal is crucial to prevent environmental contamination.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimize exposure and ensure laboratory safety.

Handling Precautions

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Use non-sparking tools to prevent ignition sources.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for the specific procedures to determine the appropriate PPE. The following are general recommendations for handling solid chemicals of unknown toxicity:

-

Eye/Face Protection: Wear chemical safety goggles. For operations with a splash hazard, a face shield is recommended.[7]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] Ensure gloves are inspected before use.

-

Respiratory Protection: If handling procedures may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter may be necessary.[9] All respirator use must be in accordance with a respiratory protection program.

-

Footwear: Closed-toe shoes are mandatory in laboratory settings.[9]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

This compound is a solid organic material and will burn if ignited.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12][13]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.3. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][14][15] Avoid creating dust. Clean the spill area with soap and water.[14]

References

- 1. ehs.utk.edu [ehs.utk.edu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. The overview of current evidence on the reproductive toxicity of dibutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interactive.cbs8.com [interactive.cbs8.com]

- 6. Reproductive toxic potential of phthalate compounds - State of art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. safety.nmsu.edu [safety.nmsu.edu]

- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 9. hazmatschool.com [hazmatschool.com]

- 10. cityfire.co.uk [cityfire.co.uk]

- 11. Types Of Fire Extinguishers - A Guide | Fire Risk Assessment Network [fire-risk-assessment-network.com]

- 12. fireresponse.uk [fireresponse.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. purdue.edu [purdue.edu]

theoretical yield calculation for Dibenzyl terephthalate synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Dibenzyl Terephthalate (B1205515)

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of dibenzyl terephthalate, a diester formed from terephthalic acid and benzyl (B1604629) alcohol.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the fundamental principles, experimental considerations, and a step-by-step calculation based on a common laboratory-scale synthesis protocol.

Introduction to this compound Synthesis

This compound is synthesized through several chemical pathways, including the transesterification of polyethylene (B3416737) terephthalate (PET) and the reaction of terephthaloyl chloride with benzyl alcohol.[1][2] However, a prevalent and instructive method for laboratory synthesis is the direct acid-catalyzed esterification of terephthalic acid with benzyl alcohol, a reaction commonly known as Fischer-Speier esterification.[3][4][5] This process involves heating the dicarboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester and water.[3] To favor the formation of the product, the equilibrium of this reversible reaction is often shifted by using an excess of one reactant or by removing the water as it is formed.[3][4][6]

The Balanced Chemical Reaction

The synthesis of this compound from terephthalic acid and benzyl alcohol proceeds according to the following balanced chemical equation:

C₈H₆O₄ (Terephthalic Acid) + 2 C₇H₈O (Benzyl Alcohol) ⇌ C₂₂H₁₈O₄ (this compound) + 2 H₂O (Water)

This equation indicates that one mole of terephthalic acid reacts with two moles of benzyl alcohol to produce one mole of this compound and two moles of water. This stoichiometric relationship is the foundation for the theoretical yield calculation.

Experimental Protocol: Fischer Esterification

The following is a representative experimental protocol for the synthesis of this compound, from which a theoretical yield can be calculated.

Materials:

-

Terephthalic acid

-

Benzyl alcohol

-

Sulfuric acid (concentrated)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine terephthalic acid and an excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction temperature is typically the boiling point of benzyl alcohol.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the mixture with distilled water to remove the excess benzyl alcohol and sulfuric acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield white crystals of this compound.[7]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

-

Determine the moles of each reactant.

-

Identify the limiting reactant.

-

Calculate the moles of product that can be formed from the limiting reactant.

-

Convert the moles of product to grams.

Quantitative Data for Calculation

The following table summarizes the necessary quantitative data for a sample theoretical yield calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Sample Mass (g) | Moles (mol) | Molar Ratio |

| Terephthalic Acid | C₈H₆O₄ | 166.13 | 8.31 | 0.05 | 1 |

| Benzyl Alcohol | C₇H₈O | 108.14 | 16.22 | 0.15 | 2 |

| This compound | C₂₂H₁₈O₄ | 346.38 | - | - | 1 |

Step-by-Step Calculation

Step 1: Calculate the moles of each reactant.

-

Moles of Terephthalic Acid:

-

Moles = Mass / Molar Mass

-

Moles = 8.31 g / 166.13 g/mol = 0.05 mol

-

-

Moles of Benzyl Alcohol:

-

Moles = Mass / Molar Mass

-

Moles = 16.22 g / 108.14 g/mol = 0.15 mol

-

Step 2: Identify the limiting reactant.

From the balanced equation, the stoichiometric ratio of terephthalic acid to benzyl alcohol is 1:2.

-

Required moles of Benzyl Alcohol for 0.05 mol of Terephthalic Acid:

-

0.05 mol Terephthalic Acid × (2 mol Benzyl Alcohol / 1 mol Terephthalic Acid) = 0.10 mol Benzyl Alcohol

-

Since we have 0.15 mol of benzyl alcohol available, which is more than the required 0.10 mol, terephthalic acid is the limiting reactant.

Step 3: Calculate the theoretical moles of this compound.

The moles of product are determined by the moles of the limiting reactant.

-

Theoretical moles of this compound:

-

0.05 mol Terephthalic Acid × (1 mol this compound / 1 mol Terephthalic Acid) = 0.05 mol this compound

-

Step 4: Calculate the theoretical yield in grams.

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield = 0.05 mol × 346.38 g/mol = 17.32 g

Therefore, the theoretical yield of this compound for this experiment is 17.32 grams .

Logical Workflow for Theoretical Yield Calculation

The following diagram illustrates the logical steps involved in calculating the theoretical yield.

Caption: Workflow for calculating the theoretical yield of this compound.

Conclusion

The theoretical yield calculation is a critical step in synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared to determine the reaction's efficiency (percent yield). The accuracy of this calculation hinges on a balanced chemical equation, precise molar masses, and a correct identification of the limiting reactant. This guide provides the necessary framework for researchers to confidently perform this calculation for the synthesis of this compound.

References

Spectroscopic Analysis of Dibenzyl Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dibenzyl terephthalate (B1205515), a significant compound in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with the experimental protocols for acquiring such data.

Introduction to Dibenzyl Terephthalate

This compound is an aromatic ester, a diester of terephthalic acid and benzyl (B1604629) alcohol. Its chemical structure consists of a central benzene (B151609) ring substituted with two carboxylate groups at the para positions, which are in turn esterified with benzyl groups. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various scientific contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete characterization.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in its structure. The characteristic chemical shifts for the terephthalate moiety are observed around 8.10 ppm[1].

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 4H | Aromatic protons of the central terephthalate ring (a) |

| ~7.30-7.45 | Multiplet | 10H | Aromatic protons of the two benzyl groups (b) |